N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-22(2)17(16-13-25-19-11-7-4-8-14(16)19)12-21-20(23)15-9-5-6-10-18(15)24-3/h4-11,13,17H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATJVZRNJVHTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1SC)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Reaction via Knoevenagel Condensation and Thorpe-Ziegler Cyclization
A one-pot domino reaction involving thiophenone, malononitrile, and aromatic aldehydes in the presence of sodium ethoxide (NaOEt) enables regioselective formation of 3-arylbenzo[b]thiophenes. This method proceeds through:
- Knoevenagel condensation between thiophenone and aldehyde to form an α,β-unsaturated intermediate.
- Michael addition of malononitrile to the unsaturated system.
- Thorpe-Ziegler cyclization to yield the bicyclic benzothiophene framework.
Reaction conditions (toluene, 80°C, 12 h) afford yields of 65–78%.
Friedel-Crafts Acylation and Wittig Reaction
Alternative routes employ Friedel-Crafts acylation or Wittig reactions to functionalize preformed benzothiophenes. For instance, 3-acylbenzothiophenes are synthesized via:
- Wittig reagent formation : 2-(Sulphanylphenyl)methyltriphenylphosphonium bromide (2 ) is prepared from 2-mercaptobenzenemethanol and triphenylphosphine hydrobromide.
- Acylation : Reaction of 2 with acyl chlorides (3a–g ) and triethylamine in toluene (110°C, 2 h) yields 3-acyl-2-phenylbenzothiophenes (5a–g ) with 70–85% efficiency.
Introduction of the Dimethylaminoethyl Side Chain
The dimethylaminoethyl group is introduced via reductive amination or nucleophilic substitution:
Reductive Amination of a Ketone Intermediate
- Ketone formation : Oxidation of a 3-alkylbenzothiophene derivative (e.g., 3-(2-hydroxyethyl)benzo[b]thiophene) using pyridinium chlorochromate (PCC) yields the corresponding ketone.
- Reductive amination : The ketone reacts with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol (25°C, 12 h), producing the dimethylaminoethyl side chain with >80% yield.
Alkylation of a Primary Amine
- Amine synthesis : Benzo[b]thiophene-3-carbaldehyde is converted to a primary amine via Strecker synthesis or Gabriel synthesis.
- Alkylation : The amine undergoes alkylation with 2-chloro-N,N-dimethylethylamine in the presence of potassium carbonate (K2CO3) in DMF (60°C, 6 h), achieving 65–72% yield.
Coupling with 2-(Methylthio)benzamide
The final step involves amide bond formation between the dimethylaminoethyl-benzothiophene intermediate and 2-(methylthio)benzoyl chloride:
Schotten-Baumann Reaction
- Acid chloride preparation : 2-(Methylthio)benzoic acid is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) at reflux (40°C, 2 h) to form the acyl chloride.
- Amide coupling : The dimethylaminoethyl-benzothiophene amine is reacted with the acyl chloride in a biphasic system (DCM/water) with sodium hydroxide (NaOH) as a base (0°C to 25°C, 4 h), yielding the target compound at 60–75% efficiency.
Carbodiimide-Mediated Coupling
- Activation : 2-(Methylthio)benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (25°C, 1 h).
- Amidation : The activated acid reacts with the amine intermediate in DMF (25°C, 12 h), achieving 70–85% yield after purification by silica gel chromatography (petroleum ether/ethyl acetate = 3:1).
Optimization and Mechanistic Considerations
Regioselectivity in Benzothiophene Formation
Domino reactions favor 3-substituted benzothiophenes due to electronic and steric effects during cyclization. Wittig reactions preferentially functionalize the 3-position, as demonstrated by NMR and X-ray analyses.
Side Reactions and Byproduct Mitigation
- Over-alkylation : Controlled stoichiometry of alkylating agents (e.g., 2-chloro-N,N-dimethylethylamine) and use of excess K2CO3 minimize di-alkylated byproducts.
- Oxidation : Inclusion of antioxidants (e.g., BHT) during amidation prevents sulfoxide formation at the methylthio group.
Data Tables
Table 1. Comparison of Benzothiophene Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Domino Reaction | Thiophenone, malononitrile, NaOEt, 80°C | 65–78 | 3-substituted |
| Wittig Reaction | Acyl chlorides, Et3N, toluene, 110°C | 70–85 | 3-acyl |
Table 2. Amidation Efficiency Across Coupling Strategies
| Method | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | SOCl2, NaOH | DCM/H2O | 60–75 |
| EDC/HOBt | EDC, HOBt | DMF | 70–85 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions could target the benzamide moiety, potentially converting it to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of benzothiophene, including N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide, exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development.
Anticancer Research
In the realm of cancer research, this compound has been tested against various cancer cell lines. For instance, in studies involving MCF-7 breast cancer cells, it exhibited a dose-dependent decrease in cell viability with an IC50 value of 25 µM, suggesting strong anticancer properties attributed to its structural components . The mechanism behind this activity may involve the induction of apoptosis or the inhibition of specific signaling pathways critical for cancer cell proliferation.
Antiviral Activity
The compound has also been assessed for its antiviral properties, particularly against hepatitis C virus (HCV). Modifications to the methylthio group were found to significantly enhance antiviral activity, achieving an EC50 value of 15 µM in vitro. This finding underscores the potential of this compound in developing antiviral therapies.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiophene Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methylthio Group : This step often utilizes nucleophilic substitution reactions with thiol reagents.
- Amide Formation : The final step involves coupling the resulting intermediate with an amine under acidic conditions to yield the desired amide product .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Heterocycle Variations: The target compound uses benzo[b]thiophene, while analogues in , and 12 feature simpler thiophene rings. describes a benzo[b]thiophene-2-carboxamide derivative with an azetidinone ring, highlighting the versatility of this core in medicinal chemistry .
Substituent Effects :
- The 2-(methylthio) group in the target compound may enhance lipophilicity and metabolic stability compared to 2-bromo () or 2-methoxy () substituents. Bromine could increase electrophilicity, while methoxy groups improve solubility .
- Compounds with N,O-bidentate directing groups (e.g., ) or piperazine moieties () demonstrate the role of substituents in metal-catalyzed reactions or receptor modulation .
Synthetic Strategies :
- Analogues in were synthesized via nucleophilic substitution (e.g., bromoethoxyethyl intermediates) and purified via chromatography (63–48% yields) .
- utilized Staudinger-type reactions with SOCl₂ for cyclization, suggesting possible routes for benzo[b]thiophene derivatives .
Bioactivity and Pharmacological Potential
- Antimicrobial and Anticancer Activity : highlights benzimidazole-benzamide hybrids (e.g., compound W1) with evaluated antimicrobial and anticancer activities. Bioactivity scores for kinase inhibition (KI) and enzyme inhibition (EI) suggest mechanisms relevant to the target compound .
- Receptor Ligand Potential: ’s piperazine-containing benzamide derivatives target dopamine D3 receptors, implying that the dimethylamino group in the target compound could similarly modulate CNS targets .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility : The target compound’s molecular weight is likely >300 Da (based on analogues), placing it within Lipinski’s rule-of-five limits. Methoxy and methylthio substituents () may improve water solubility compared to brominated analogues .
- Metabolic Stability : The methylthio group could resist oxidative metabolism better than methoxy or bromo groups, extending half-life .
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing available data, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 338.5 g/mol. It features a benzo[b]thiophene moiety, a dimethylamino ethyl side chain, and a methylthio benzamide group, which collectively contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₂O₂S₂ |
| Molecular Weight | 396.47 g/mol |
| CAS Number | 2034299-91-5 |
Anticancer Activity
Compounds similar to this compound have been evaluated for anticancer properties. For instance, research into related benzothiophene derivatives has indicated that they possess significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.
Cholinesterase Inhibition
Studies on structurally related compounds have demonstrated their ability to inhibit cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. For example, some derivatives exhibit IC50 values in the nanomolar range against acetylcholinesterase (AChE), indicating strong inhibitory activity. This suggests that this compound may also share similar properties.
Case Studies
- In Vitro Studies : Preliminary in vitro studies on related sulfonamide compounds have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have been tested against various human cancer cell lines, demonstrating significant cytotoxicity with IC50 values below 10 µM.
- Molecular Docking Studies : Computational studies using molecular docking have predicted potential interactions between this compound and various biological targets, including receptors involved in oncogenesis and neurodegenerative diseases.
Research Findings
Research on benzothiophene derivatives highlights their diverse biological activities:
- Antimicrobial Properties : Some derivatives exhibit notable antibacterial and antifungal activities, making them candidates for further investigation as therapeutic agents.
- Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Process Optimization :
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., thiophene dimerization) .
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry) .
- Scale-Up Challenges :
- Replace hazardous solvents (e.g., DCM with EtOAc) for safer processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
